Herbicidal Activity Comparison
1-Isopropyl-3-phenylurea possesses insufficient herbicidal activity to be of practical value for weed control, in stark contrast to the potent herbicidal activity of commercial phenylurea herbicides such as isoproturon, diuron, and linuron. This differentiation is explicitly stated in the patent literature, which notes that 'isopropyl derivatives disclosed in the German patent possess insufficient herbicidal activity to be of value for weed control' [1]. While quantitative I50 values for 1-isopropyl-3-phenylurea are not reported, the same class of phenylurea herbicides (e.g., isoproturon, diuron) typically exhibit I50 values in the sub-micromolar to low micromolar range for photosystem II inhibition [2]. The lack of herbicidal activity in 1-isopropyl-3-phenylurea is a critical differentiation point for researchers seeking non-herbicidal phenylurea analogs or investigating the structural determinants of photosystem II inhibition.
| Evidence Dimension | Herbicidal activity (qualitative assessment) |
|---|---|
| Target Compound Data | Insufficient herbicidal activity to be of value for weed control [1] |
| Comparator Or Baseline | Isoproturon, Diuron, Linuron: Potent herbicides with demonstrated pre- and post-emergence activity; I50 values for Hill reaction inhibition typically in the sub-μM to low μM range [2] |
| Quantified Difference | Not applicable (qualitative class-level difference) |
| Conditions | Patent disclosure evaluating herbicidal effectiveness of m-alkyl phenylureas [1]; Photosystem II inhibition assays for commercial phenylurea herbicides [2] |
Why This Matters
For researchers developing new herbicides or studying the structural basis of photosystem II inhibition, 1-isopropyl-3-phenylurea serves as a critical negative control or a non-herbicidal scaffold for further derivatization.
- [1] Timmons, R. J., et al. (1978). M-isopropyl phenylureas. Canadian Patent CA1078407A. View Source
- [2] Inhibition of the Hill reaction of isolated chloroplasts by herbicidal phenylureas. (Summary). EurekaMag. View Source
